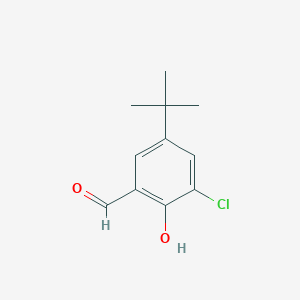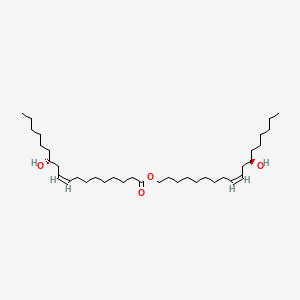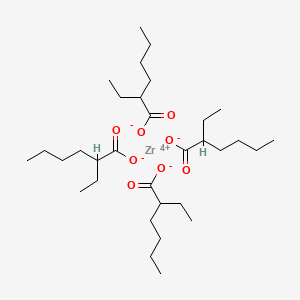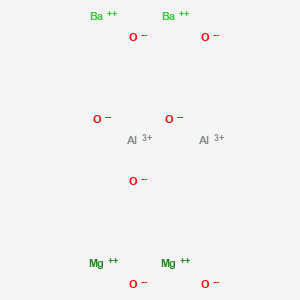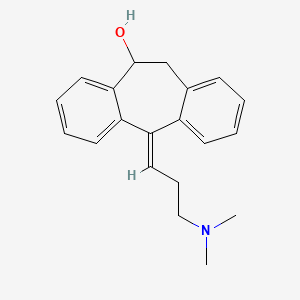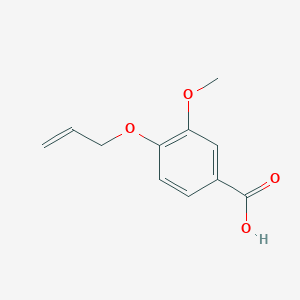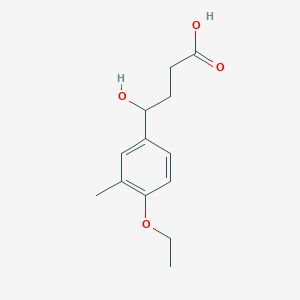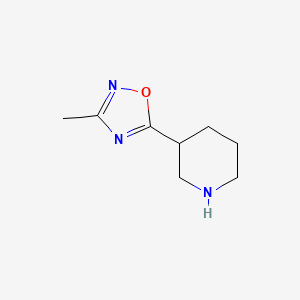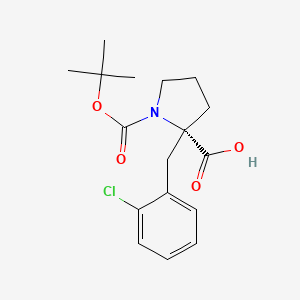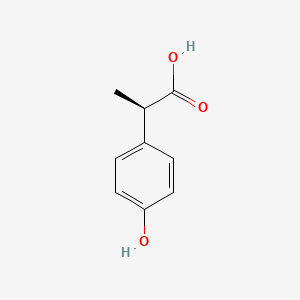
Acide 3,4,5-trihydroxycinnamique
Vue d'ensemble
Description
3,4,5-Trihydroxycinnamic acid is a derivative of hydroxycinnamic acids, identified in Rooibos tea. It is known for its wide range of biological activities, including anti-inflammatory and neuroprotective properties . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions and oxidative stress-related disorders .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
3,4,5-Trihydroxycinnamic acid (THCA) primarily targets mast cells and human keratinocyte cells . These cells play a crucial role in the immune response and inflammation .
Mode of Action
THCA interacts with its targets by suppressing the activation of mast cells and human keratinocyte cells . It significantly suppresses the secretion of tumor necrosis factor α (TNF-α) and attenuates degranulation, releasing β-hexosaminidase and histamine in a concentration-dependent manner . Furthermore, THCA significantly attenuates the expression of cyclooxygenase 2 and nuclear translocation of nuclear factor-κB (NF-κB) .
Biochemical Pathways
THCA affects the mitogen-activated protein kinases (MAPKs)/NF-κB signaling pathway . It significantly suppresses the increased phosphorylation of p38 mitogen-activated protein kinase, phosphorylated extracellular signal-regulated kinase 1/2, and p-c-Jun N-terminal kinase in RBL-2H3 cells . Additionally, THCA upregulates the expression levels of heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the activation of nuclear factor erythroid 2-related factor 2 in HaCaT cells .
Result of Action
The action of THCA results in significant anti-inflammatory and anti-allergic effects . It exhibits anti-inflammatory activity in acute or chronic inflammatory disorders, such as acute lung injury and asthma . It also exhibits anti-allergic action by significantly attenuating degranulation of mast cells .
Analyse Biochimique
Biochemical Properties
THC has been demonstrated to exert anti-inflammatory activities in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells and in LPS-induced septic mice . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, THC increases the expression of heme oxygenase-1 (HO-1) in LPS-challenged septic kidney and mesangial cells . Multiple signaling pathways, including p38 and AKT, have been observed to be involved in the THC-induced activation of HO-1 expression .
Cellular Effects
THC has been shown to have significant effects on various types of cells and cellular processes. For example, it effectively inhibits LPS-induced macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney of LPS-challenged animals . In human umbilical vein endothelial cells, THC significantly suppresses LPS-induced interleukin-1β production and intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression .
Molecular Mechanism
At the molecular level, THC exerts its effects through various mechanisms. It significantly decreases LPS-induced nuclear factor-κB activation by attenuating p65 phosphorylation and inhibitor of kappa B degradation . Furthermore, THC results in increased expression of SIRT1 in LPS-challenged human umbilical vein endothelial cells . Among the downstream molecular targets of SIRT1, the level of LPS-induced acetylated p53 is significantly decreased by THC treatment .
Temporal Effects in Laboratory Settings
The effects of THC change over time in laboratory settings. For instance, THC pretreatment effectively inhibits LPS-induced macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney of LPS-challenged animals
Dosage Effects in Animal Models
The effects of THC vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, THC has been demonstrated to exert protective effects in experimental animal models of sepsis, acute lung injury, and allergic asthma .
Metabolic Pathways
It is known that THC is a derivative of hydroxycinnamic acids, which are produced through the shikimic acid pathway in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxycinnamic acid can be synthesized through the demethylation of 3,4,5-trimethoxycinnamic acid. This process involves mixing 3,4,5-trimethoxycinnamic acid with boron tribromide in dichloromethane. The product is then extracted with chloroform, dried using anhydrous sodium sulfate, and evaporated to obtain 3,4,5-Trihydroxycinnamic acid with a 62% yield .
Industrial Production Methods: A green and sustainable biocatalytic production method has been developed using palm oil mill effluent. This method employs p-hydroxyphenylacetate hydroxylase to convert p-coumaric acid and caffeic acid found in the effluent into 3,4,5-Trihydroxycinnamic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Specific reduction reactions are less documented, but general reduction conditions for cinnamic acid derivatives can be applied.
Substitution: Substitution reactions typically involve the hydroxyl groups, allowing for further functionalization.
Major Products:
Oxidation: Produces 3,4,5-Trihydroxycinnamic acid from caffeic acid.
Substitution: Can lead to various derivatives depending on the substituents introduced.
Comparaison Avec Des Composés Similaires
3,4,5-Trihydroxycinnamic acid is unique among hydroxycinnamic acids due to its three hydroxyl groups, which enhance its biological activities compared to other derivatives:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Exhibits strong antioxidant activity but is less potent than 3,4,5-Trihydroxycinnamic acid.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Has antioxidant properties but lacks the additional hydroxyl groups that contribute to the enhanced activity of 3,4,5-Trihydroxycinnamic acid.
Ferulic Acid: Known for its antioxidant and anti-inflammatory properties but does not match the potency of 3,4,5-Trihydroxycinnamic acid.
Propriétés
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEAELOMUCBPJP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-59-0, 709007-50-1 | |
| Record name | NSC153688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
